molecular formula C23H21NO3 B15026105 {1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone

{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone

Cat. No.: B15026105
M. Wt: 359.4 g/mol
InChI Key: GSUYUPADCCNDRI-UHFFFAOYSA-N
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Description

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, combines the indole core with a furan-2-carbonyl group and a 3,4-dimethylphenoxyethyl side chain, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the furan-2-carbonyl group and the 3,4-dimethylphenoxyethyl side chain. Common synthetic routes include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core.

    Friedel-Crafts Acylation:

    Etherification: The final step involves the etherification of the indole derivative with 3,4-dimethylphenol using a suitable base and solvent.

Industrial production methods may involve optimization of these reactions to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic rings, introducing new functional groups.

    Cycloaddition: The indole core can participate in cycloaddition reactions, forming complex heterocyclic structures.

Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in drug development for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The furan-2-carbonyl group and the 3,4-dimethylphenoxyethyl side chain contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.

Comparison with Similar Compounds

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can be compared with other indole derivatives, such as:

    1H-Indole-3-carboxaldehyde: Known for its use in the synthesis of various bioactive compounds.

    1H-Indole-2-carboxylic acid: Studied for its potential anti-inflammatory and anticancer activities.

    1H-Indole-3-acetic acid: A plant hormone involved in growth and development.

The uniqueness of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE lies in its combination of the indole core with the furan-2-carbonyl group and the 3,4-dimethylphenoxyethyl side chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C23H21NO3/c1-16-9-10-18(14-17(16)2)26-13-11-24-15-20(19-6-3-4-7-21(19)24)23(25)22-8-5-12-27-22/h3-10,12,14-15H,11,13H2,1-2H3

InChI Key

GSUYUPADCCNDRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4)C

Origin of Product

United States

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